dihydrozeatin-9-b-D-glucoside
Overview
Description
Dihydrozeatin-9-b-D-glucoside is a cytokinin, a class of plant hormones that promote cell division and growth. This compound is a glucoside derivative of dihydrozeatin, which is itself a derivative of zeatin, a naturally occurring cytokinin. Cytokinins like this compound play crucial roles in various plant growth and developmental processes, including cell division, shoot and root growth, and leaf senescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin-9-b-D-glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated glucose derivatives, such as glucose pentaacetate, in the presence of catalysts like Lewis acids .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. These methods are advantageous due to their specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Dihydrozeatin-9-b-D-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound ketone, while reduction can revert it to its original form .
Scientific Research Applications
Dihydrozeatin-9-b-D-glucoside has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glucosides.
Biology: It is used to investigate the role of cytokinins in plant growth and development, particularly in processes like cell division and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on cell proliferation and anti-aging properties.
Industry: It is used in agriculture to enhance crop yield and improve plant health by promoting growth and delaying senescence
Mechanism of Action
Dihydrozeatin-9-b-D-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes regulate various physiological processes, including cell division, nutrient mobilization, and stress responses. The molecular targets include histidine kinases and response regulators that mediate the cytokinin signaling pathway .
Comparison with Similar Compounds
Zeatin: A naturally occurring cytokinin with similar functions but different structural properties.
Dihydrozeatin: The parent compound of dihydrozeatin-9-b-D-glucoside, with similar biological activity but lacking the glucose moiety.
Trans-zeatin-N-glucoside: Another glucoside derivative of zeatin with comparable biological activity
Uniqueness: this compound is unique due to its specific glycosylation pattern, which affects its stability, solubility, and biological activity. The glucose moiety enhances its transport and storage within plant tissues, making it a more stable and effective cytokinin compared to its non-glycosylated counterparts .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMMLWYLAPTPK-UFZVAZPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346460 | |
Record name | Dihydrozeatin-9-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73263-99-7 | |
Record name | Dihydrozeatin-9-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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